3-(4-Nitro-phenoxycarbonylamino)-propionic acid tert-butyl ester

Catalog No.
S13350025
CAS No.
1303968-34-4
M.F
C14H18N2O6
M. Wt
310.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Nitro-phenoxycarbonylamino)-propionic acid te...

CAS Number

1303968-34-4

Product Name

3-(4-Nitro-phenoxycarbonylamino)-propionic acid tert-butyl ester

IUPAC Name

tert-butyl 3-[(4-nitrophenoxy)carbonylamino]propanoate

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-12(17)8-9-15-13(18)21-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,18)

InChI Key

RLACGMSEJFRUQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

3-(4-Nitro-phenoxycarbonylamino)-propionic acid tert-butyl ester is a synthetic compound characterized by its unique structure, which includes a tert-butyl ester functional group and a nitrophenyl moiety. This compound belongs to the class of α-amino acids, which are crucial in various biological processes. The presence of the nitro group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Typical of amino acids and esters, including:

  • Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid and tert-butanol in the presence of water or an aqueous acid.
  • Transesterification: The ester can react with different alcohols to form new esters, which can be useful in synthetic applications.
  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Synthesis of 3-(4-Nitro-phenoxycarbonylamino)-propionic acid tert-butyl ester typically involves several steps:

  • Formation of the Amino Acid Backbone: Starting from commercially available amino acids, the synthesis may begin with protection of the amino group using a tert-butoxycarbonyl (Boc) protecting group.
  • Introduction of the Nitro Group: The nitrophenyl moiety can be introduced through electrophilic aromatic substitution, where a nitro group is added to a phenol derivative.
  • Esterification: The final step involves esterification of the carboxylic acid with tert-butanol under acidic conditions to yield the desired product.

These methods can vary based on specific laboratory protocols and desired yields.

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acidSimilar amino acid structure; different protecting groupAntimicrobial propertiesPharmaceutical synthesis3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acidHydroxyl groups instead of nitro; bulky substituentsAntioxidant activityFood additives3-(5-Formyl-4-methoxymethoxy-2-nitro-phenyl)-2-(trityl-amino)-propionic acid tert-butyl esterFormyl group addition; trityl protectionPotential antitumor activityResearch chemical

The uniqueness of 3-(4-Nitro-phenoxycarbonylamino)-propionic acid tert-butyl ester lies in its specific combination of functional groups that may enhance its reactivity and biological profiles compared to these similar compounds.

Interaction studies involving this compound would typically focus on its binding affinity with various biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate specific interactions and mechanisms of action for 3-(4-Nitro-phenoxycarbonylamino)-propionic acid tert-butyl ester.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

310.11648630 g/mol

Monoisotopic Mass

310.11648630 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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